Acetone-benzothiazolyl-2-hydrazone
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Overview
Description
Synthesis Analysis
The synthesis of acetone-benzothiazolyl-2-hydrazones involves the reaction of arenecarbäaldehydes with 2-hydrazinyl-1,3-benzothiazole, leading to a range of compounds with distinct physical and chemical characteristics (Nogueira et al., 2011). The process yields both unsolvated and solvated species, showcasing the versatility and adaptability of these compounds in synthesis pathways.
Molecular Structure Analysis
The molecular structures of acetone-benzothiazolyl-2-hydrazones display a variety of intermolecular interactions, including strong N—H···N hydrogen bonds and π···π stacking interactions. These interactions are pivotal in forming the dimeric structures observed in certain derivatives, contributing to their stability and crystalline nature (Nogueira et al., 2011).
Chemical Reactions and Properties
The electroactive nature of benzothiazole hydrazones, as part of their chemical reactions and properties, is noteworthy. These compounds have been synthesized and characterized, displaying promising attributes as building blocks for conducting molecular materials, highlighting their potential in the development of new electronic and photonic devices (Gatard et al., 2010).
Scientific Research Applications
Acetone Benzothiazolyl-2-hydrazone is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.28 . It’s a solid substance that can range in color from white to orange to green .
One of the fields where this compound is used is in the synthesis of hydrazones, quinazolines, and Schiff bases . The synthesis of these compounds is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Different methods are used for their preparation, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods .
These compounds are very attractive in medicinal chemistry due to their broad spectrum of biological activities . For example, quinazolin-4 (3H)-ones were reported to possess high anti-inflammatory and analgesic activity . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
Safety And Hazards
Future Directions
ABTH and other Schiff bases have been studied for their potential applications in various fields of research and industry. For instance, fluorescein-based fluorescence sensors, which can include Schiff bases like ABTH, have been used for the selective sensing of various analytes . This suggests potential future directions in the development of sensors and probes.
properties
IUPAC Name |
N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHQLYDPJQZYNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970837 |
Source
|
Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetone-benzothiazolyl-2-hydrazone | |
CAS RN |
6277-26-5, 5549-54-2 |
Source
|
Record name | 6277-26-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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